molecular formula C23H29N3O3 B252812 4-ethoxy-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

4-ethoxy-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

Cat. No. B252812
M. Wt: 395.5 g/mol
InChI Key: BSEHZXUBMRZHRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide, also known as GW405833, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic properties. This compound has been studied extensively for its ability to modulate different biological pathways, making it a promising candidate for the development of new drugs.

Mechanism of Action

4-ethoxy-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide exerts its effects by inhibiting the activity of several enzymes and signaling pathways. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of several cellular processes, including cell proliferation and apoptosis. 4-ethoxy-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
4-ethoxy-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 4-ethoxy-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been extensively studied, and its effects have been well-characterized. However, one limitation of this compound is that it may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-ethoxy-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide. One potential application of this compound is in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for this compound in different types of cancer. Another potential application of 4-ethoxy-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is in the treatment of inflammatory diseases, such as rheumatoid arthritis. Future studies are needed to determine the efficacy of this compound in preclinical models of arthritis. Finally, additional studies are needed to determine the safety and tolerability of this compound in humans.

Synthesis Methods

The synthesis of 4-ethoxy-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide involves several steps, including the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 4-chloroaniline to form 4-(4-isobutyryl-1-piperazinyl)aniline. This intermediate is then reacted with 4-ethoxybenzoyl chloride to yield the final product, 4-ethoxy-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide.

Scientific Research Applications

4-ethoxy-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been tested in various preclinical models, including cancer, arthritis, and cardiovascular disease.

properties

Product Name

4-ethoxy-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

4-ethoxy-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C23H29N3O3/c1-4-29-21-11-5-18(6-12-21)22(27)24-19-7-9-20(10-8-19)25-13-15-26(16-14-25)23(28)17(2)3/h5-12,17H,4,13-16H2,1-3H3,(H,24,27)

InChI Key

BSEHZXUBMRZHRL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C

Origin of Product

United States

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